molecular formula C13H7Br6N B14352587 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline CAS No. 91579-13-4

2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline

Cat. No.: B14352587
CAS No.: 91579-13-4
M. Wt: 656.6 g/mol
InChI Key: FXCUVZOZSSGYPJ-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline: is a brominated aromatic amine. This compound is characterized by the presence of multiple bromine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline typically involves the bromination of aniline derivatives. One common method is the treatment of aniline with bromine water in the presence of acetic acid or dilute hydrochloric acid . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the ortho and para positions relative to the amino group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and controlled addition of bromine to minimize side reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can convert the brominated aromatic ring to less substituted forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where bromine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones or brominated quinones.

    Reduction: Debrominated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules. Its brominated structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has explored its potential inhibitory effects on enzymes such as cytochrome P450 . This makes it a candidate for studying enzyme interactions and developing enzyme inhibitors.

Industry: In the industrial sector, it is used in the formulation of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline exerts its effects involves interactions with molecular targets such as enzymes. The bromine atoms increase the electron density on the benzene ring, making it more reactive towards electrophiles. This can lead to the formation of stable complexes with enzymes, inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4,6-Tribromoaniline
  • 2,4,6-Tribromophenol
  • 2,4,6-Tribromo-3-methylaniline

Comparison: While all these compounds share the tribromo substitution pattern, 2,4,6-Tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline is unique due to the presence of the N-methyl group and the additional tribromophenyl group. This structural difference imparts distinct chemical properties and reactivity, making it suitable for specific applications where other tribromo compounds may not be as effective.

Properties

CAS No.

91579-13-4

Molecular Formula

C13H7Br6N

Molecular Weight

656.6 g/mol

IUPAC Name

2,4,6-tribromo-N-methyl-N-(2,4,6-tribromophenyl)aniline

InChI

InChI=1S/C13H7Br6N/c1-20(12-8(16)2-6(14)3-9(12)17)13-10(18)4-7(15)5-11(13)19/h2-5H,1H3

InChI Key

FXCUVZOZSSGYPJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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